molecular formula C18H17ClFNOS B1325593 3-Chloro-4-fluoro-4'-thiomorpholinomethylbenzophenone CAS No. 898782-87-1

3-Chloro-4-fluoro-4'-thiomorpholinomethylbenzophenone

Cat. No. B1325593
M. Wt: 349.9 g/mol
InChI Key: GXBCOVJBDSQUHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of TCFM is C18H17ClFNOS. The molecular weight is 349.9 g/mol. For a more detailed structural analysis, techniques such as X-ray crystallography or electron diffraction could be used .

Scientific Research Applications

Role in Biological Activities

Some derivatives of this compound class, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized for their biological activities. These include antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein (Mamatha S.V et al., 2019).

Antimicrobial Properties

The precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has been used to synthesize sulfonamides and carbamates with significant antimicrobial activity. These compounds are effective against various bacterial strains and fungi, indicating their potential as potent antifungal agents (Janakiramudu et al., 2017).

Herbicidal Activity

Derivatives of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and a thioether moiety have been shown to exhibit moderate to high herbicidal activity against various weeds. They were synthesized through S-substitution reactions and characterized using spectroscopic methods (Tajik & Dadras, 2011).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCOVJBDSQUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642925
Record name (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-87-1
Record name Methanone, (3-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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